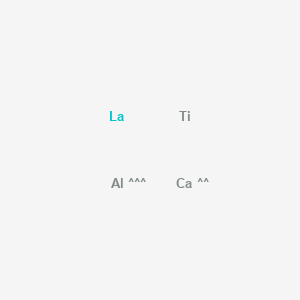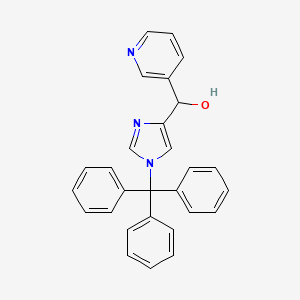
CID 76518714
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 76518714” is a chemical entity registered in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 76518714 involves multiple steps, starting with the reaction of 2-fluoro-4-nitrophenylacetic acid with a Vilsmeier reagent. The reaction product is then quenched in an aqueous solution to obtain an intermediate. This intermediate is further processed with a solvent and acetone to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
CID 76518714 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, often under conditions that favor the formation of the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Applications De Recherche Scientifique
CID 76518714 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of CID 76518714 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 76518714 include:
CID 2632: A cephalosporin antibiotic.
CID 6540461: Another cephalosporin antibiotic.
CID 5362065: A cephalosporin antibiotic with a different side chain.
CID 5479530: A cephalosporin antibiotic with unique pharmacological properties.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Propriétés
Numéro CAS |
12003-64-4 |
|---|---|
Formule moléculaire |
GeSe |
Poids moléculaire |
0 |
Synonymes |
Calcium lanthanum titanium aluminum |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3,5-Dimethylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173973.png)
![3-[3-(3,5-Dimethylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173974.png)
![4-[3-(3,5-Dimethylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173975.png)
![4-[3-(3,5-Dimethylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173976.png)
![3-[3-(3-Chloro-2-methylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173978.png)
![3-[3-(3-Chloro-2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173979.png)
![4-[6-Chloro-3-(3-chloro-2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173980.png)
![2-[4-(dimethylamino)phenyl]-N-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1173982.png)
![4-[3-(3-Chloroanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1173986.png)

![N-(3,5-dimethylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B1173989.png)
![6-chloro-N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1173992.png)
![N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1173995.png)
![N-(3-chlorophenyl)-2-(2-furyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1173996.png)
